2,7-Diethoxynaphthalene-1-carbaldehyde

Description

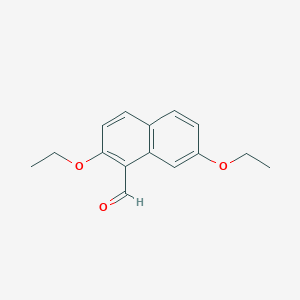

The compound features a naphthalene backbone substituted with an aldehyde group at position 1 and ethoxy (-OCH₂CH₃) groups at positions 2 and 7. Ethoxy substituents are electron-donating, which may enhance lipophilicity and alter reactivity compared to hydroxy derivatives. Such compounds are typically intermediates in organic synthesis, pharmaceuticals, or materials science.

Properties

IUPAC Name |

2,7-diethoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-3-17-12-7-5-11-6-8-15(18-4-2)14(10-16)13(11)9-12/h5-10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMWLCMLMMXALF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=CC(=C2C=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diethoxynaphthalene-1-carbaldehyde typically involves the ethoxylation of naphthalene derivatives followed by formylation. One common method includes the following steps:

Ethoxylation: Naphthalene is reacted with ethyl alcohol in the presence of an acid catalyst to introduce ethoxy groups at the desired positions.

Formylation: The ethoxylated naphthalene is then subjected to a Vilsmeier-Haack reaction, where it is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the 1 position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Types of Reactions:

Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The ethoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: 2,7-Diethoxynaphthalene-1-carboxylic acid.

Reduction: 2,7-Diethoxynaphthalene-1-methanol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2,7-Diethoxynaphthalene-1-carbaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity is primarily attributed to the aldehyde group, which can participate in nucleophilic addition and condensation reactions. The ethoxy groups enhance its electronic properties, influencing its reactivity and interactions with other molecules.

Synthetic Routes

The synthesis of this compound typically involves:

- Ethoxylation : Naphthalene is reacted with ethyl alcohol in the presence of an acid catalyst.

- Formylation : The ethoxylated naphthalene undergoes a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide to introduce the aldehyde group.

Biological Applications

Fluorescent Probes and Dyes

Due to its aromatic structure, this compound can be utilized in developing fluorescent probes and dyes. Such applications are essential in biological imaging and diagnostics, where fluorescent markers are used to visualize cellular processes.

Pharmaceutical Precursor

Research is ongoing into its potential as a precursor for pharmaceuticals and bioactive compounds. The structure of this compound may allow for modifications that enhance biological activity or target specific pathways in disease treatment.

Industrial Applications

Manufacture of Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals, polymers, and resins. Its unique properties make it suitable for creating materials with specific performance characteristics.

Synthesis and Characterization

A study highlighted the synthesis of dihydronaphthalene derivatives from related compounds, demonstrating significant cytotoxic activity against MCF-7 human cancer cells. This research indicates that derivatives of naphthalene compounds may hold promise in cancer treatment .

Anticorrosion Properties

Recent investigations into similar naphthalene derivatives have shown potential anticorrosion properties for metals like iron and copper. These findings suggest that compounds related to this compound could be valuable in protective coatings .

Mechanism of Action

The mechanism of action of 2,7-Diethoxynaphthalene-1-carbaldehyde depends on its application. In chemical reactions, its reactivity is primarily due to the presence of the aldehyde group, which can participate in nucleophilic addition and condensation reactions. The ethoxy groups can influence the electronic properties of the naphthalene ring, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key structural analogs include:

Substituent Effects on Properties

- Hydroxy vs. Ethoxy Groups : Hydroxy (-OH) groups enable hydrogen bonding, increasing solubility in polar solvents. Ethoxy groups (-OCH₂CH₃) reduce polarity, enhancing solubility in organic solvents and stability under acidic conditions.

- Bromo Substituents : Bromine atoms (e.g., in 5,7-dibromo-8-hydroxynaphthalene-1-carbaldehyde ) increase molecular weight and electron-withdrawing effects, directing electrophilic substitution reactions to specific positions .

- Hybrid Systems : Compounds like (7M)-7-(furan-2-yl)-2-hydroxynaphthalene-1-carbaldehyde combine naphthalene with heterocycles (furan), expanding applications in materials science .

Key Research Findings

- Solubility Trends : Hydroxy-substituted derivatives exhibit higher aqueous solubility, whereas ethoxy and bromo analogs favor organic solvents.

- Electronic Effects : Ethoxy groups donate electrons via resonance, activating the naphthalene ring toward electrophilic substitution at specific positions.

- Thermal Stability : Alkoxy derivatives (e.g., ethoxy) generally demonstrate higher thermal stability than hydroxy counterparts due to reduced hydrogen bonding.

Biological Activity

2,7-Diethoxynaphthalene-1-carbaldehyde is a compound of significant interest due to its diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. This article delves into the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its naphthalene backbone with ethoxy groups at the 2 and 7 positions and an aldehyde group at the 1 position. This structure contributes to its unique chemical properties and biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in biological systems.

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in certain models, indicating potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

A study published in the Journal of Physical Chemistry demonstrated that this compound effectively scavenges free radicals. The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Antimicrobial Properties

Research indicated that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Anti-inflammatory Effects

In a controlled study involving animal models, administration of this compound resulted in a significant reduction in inflammatory markers. The compound was shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory conditions .

Case Studies

- Antioxidant Efficacy : A comparative study evaluated the antioxidant capacity of various naphthalene derivatives, including this compound. The results indicated that this compound exhibited one of the highest levels of radical scavenging activity among tested derivatives .

- Antimicrobial Testing : A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates. The findings highlighted its potential as a lead compound for developing new antibiotics due to its broad-spectrum activity .

- Inflammation Model : In a murine model of arthritis, treatment with this compound significantly alleviated symptoms and reduced joint swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.